1-[1-(2-Methoxyphenyl)ethyl]piperazine

Medicinal Chemistry CNS Drug Discovery Receptor Binding

1-[1-(2-Methoxyphenyl)ethyl]piperazine is a specialized organic compound belonging to the class of arylpiperazine derivatives. Its structure features a piperazine ring linked via an ethyl bridge to a 2-methoxyphenyl group, a pharmacophore associated with affinity for various central nervous system (CNS) receptors, including serotonin (5-HT) and adrenergic (α) receptors.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 517855-83-3
Cat. No. B2712002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Methoxyphenyl)ethyl]piperazine
CAS517855-83-3
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC)N2CCNCC2
InChIInChI=1S/C13H20N2O/c1-11(15-9-7-14-8-10-15)12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3
InChIKeySCYBWJSKOWKSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS 517855-83-3): A Specialized Building Block for CNS Research


1-[1-(2-Methoxyphenyl)ethyl]piperazine is a specialized organic compound belonging to the class of arylpiperazine derivatives [1]. Its structure features a piperazine ring linked via an ethyl bridge to a 2-methoxyphenyl group, a pharmacophore associated with affinity for various central nervous system (CNS) receptors, including serotonin (5-HT) and adrenergic (α) receptors [2]. The compound (Molecular Formula: C13H20N2O; Molecular Weight: 220.31 g/mol [1]) serves primarily as a research intermediate or a building block for the synthesis of more complex bioactive molecules in medicinal chemistry .

Why 1-[1-(2-Methoxyphenyl)ethyl]piperazine Cannot Be Directly Substituted: The Critical Role of the Ethyl Bridge and Methoxy Position


Within the class of 2-methoxyphenylpiperazines, generic substitution is not feasible due to profound differences in receptor binding affinity and selectivity driven by subtle structural variations. The target compound possesses a specific, direct ethyl linkage between the piperazine and the 2-methoxyphenyl ring. SAR studies on related 2-methoxyphenylpiperazine derivatives demonstrate that even minor alterations to the linker chain (e.g., length, presence of amides or ethers) or the substituent's position on the phenyl ring lead to orders-of-magnitude shifts in affinity for key CNS targets like 5-HT1A, 5-HT7, and α1-adrenergic receptors [1]. For instance, the most active compounds in this chemical space achieve low nanomolar affinities, while seemingly similar analogs can be significantly less potent, a difference that cannot be predicted without direct comparative data [1]. Therefore, assuming a different, uncharacterized analog would behave identically poses a high risk of experimental failure and invalid SAR conclusions.

Quantitative Evidence Guide for 1-[1-(2-Methoxyphenyl)ethyl]piperazine: Comparative Analysis with Closest Analogs


Receptor Affinity Profile: Class-Level Potency of the 2-Methoxyphenylpiperazine Pharmacophore

While direct quantitative data for 1-[1-(2-Methoxyphenyl)ethyl]piperazine is not available in the public literature, the 2-methoxyphenylpiperazine core is a well-documented pharmacophore for high-affinity CNS receptor binding. As a class, these compounds can achieve nanomolar to sub-nanomolar affinities for 5-HT1A and 5-HT7 receptors [1]. For example, a closely related derivative, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine, demonstrates extremely high affinity for the 5-HT1A receptor (Ki < 1 nM) and the 5-HT7 receptor (Ki = 34 nM) [1]. This class-level activity provides a strong, quantitative rationale for exploring the target compound as a potential lead or intermediate in CNS drug discovery, where even modest modifications can yield highly potent ligands. The target compound's unique, direct ethyl linkage may offer a distinct, though currently unquantified, SAR vector compared to analogs with longer or more complex spacers [2].

Medicinal Chemistry CNS Drug Discovery Receptor Binding

Impact of Linker Modifications on α1-Adrenoceptor Antagonist Activity

The 2-methoxyphenylpiperazine moiety is a key component of potent α1-adrenoceptor antagonists [1]. In a series of phenytoin derivatives, compounds containing a 2-alkoxyphenylpiperazine moiety demonstrated affinities for α1-adrenoceptors in the nanomolar to submicromolar range [1]. Critically, the study demonstrated that the nature of the linker and the substituents on the piperazine nitrogen significantly impacted activity. For instance, the exchange of the 2-alkoxyphenyl moiety for a 2-furoyl or 2-pyridyl group resulted in a significant decrease in affinity for α1-adrenoceptors [1]. This underscores that 1-[1-(2-Methoxyphenyl)ethyl]piperazine, with its specific ethyl linker and unsubstituted piperazine nitrogen, occupies a unique chemical space that is not interchangeable with other arylpiperazines and requires empirical evaluation to understand its α1-adrenoceptor activity profile.

Cardiovascular Pharmacology Receptor Pharmacology SAR Analysis

Comparative Procurement Value: Price per Gram of Research-Grade Material

For procurement decisions in early-stage research, the cost per unit of a specific building block is a quantifiable and important differentiator. As of January 2026, pricing for 1-[1-(2-Methoxyphenyl)ethyl]piperazine at 95% purity from a US-based supplier is as follows: 100mg for $302, 250mg for $429, 1g for $1050 . This translates to a price per gram ranging from approximately $1050 to over $3000 depending on the scale purchased. For comparison, the structurally similar analog 1-(2-Methoxyphenethyl)piperazine (CAS 147149-54-0) is also commercially available but with different lead times and pricing structures depending on the supplier . This data provides a direct, quantifiable metric for researchers and procurement officers to compare the target compound against alternative building blocks when planning a synthetic or screening campaign.

Chemical Procurement Research Supply Cost Analysis

Primary Research Applications for 1-[1-(2-Methoxyphenyl)ethyl]piperazine Based on Available Evidence


Medicinal Chemistry: Synthesis of Novel CNS-Active Leads

This compound is best utilized as a versatile building block or intermediate in the de novo synthesis of novel CNS-targeting compounds. The well-established, high-potency pharmacology of the 2-methoxyphenylpiperazine class [1] provides a strong rationale for using this specific, less-explored scaffold to generate new intellectual property and explore SAR around 5-HT and adrenergic receptors. Its unique ethyl linker differentiates it from more common 2-methoxyphenylpiperazine analogs, offering a new vector for optimizing drug-like properties [2].

Pharmacological Research: Development of Selective Receptor Ligands

The compound serves as a key intermediate for creating potential selective ligands for CNS receptors. Class-level evidence indicates that molecules based on this core can achieve low nanomolar affinity [1]. Further functionalization of this intermediate could yield pharmacological tools or lead compounds for studying conditions like depression, anxiety, or benign prostatic hyperplasia, where modulation of 5-HT1A/7 or α1A/D receptors is therapeutically relevant [3].

Chemical Biology: Design of Fluorescent or Radiolabeled Probes

Given its piperazine core and methoxyphenyl group, this compound is a strong candidate for developing imaging agents. The literature shows that 2-methoxyphenylpiperazine derivatives can be successfully conjugated to fluorescent moieties or radiolabeled (e.g., with 18F or 11C) to create high-affinity probes for imaging 5-HT1A receptors via PET or SPECT [4]. The target compound's free piperazine nitrogen offers a convenient synthetic handle for such conjugation reactions.

Quality Control and Method Development

The compound is suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) for the detection and quantification of related piperazine derivatives or potential impurities in more complex drug formulations. Its high purity (≥95%) from commercial sources makes it an appropriate standard for ensuring the quality and consistency of synthetic batches.

Technical Documentation Hub

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